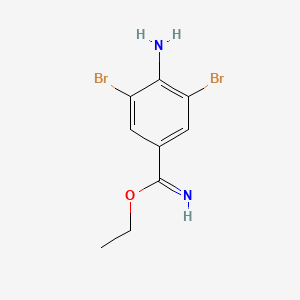

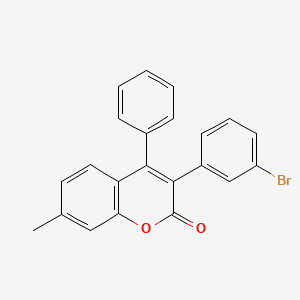

![molecular formula C13H12N2OS B2506898 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 442535-52-6](/img/structure/B2506898.png)

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has garnered interest due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives is achieved through the reaction of an intermediate imidazo[2,1-b]thiadiazole with other chemical groups . Similarly, the synthesis of 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole involves the condensation of a thiadiazolylamine with a phenacyl bromide . These methods suggest that the synthesis of this compound would likely follow a comparable pathway, involving the condensation of an ethoxyphenyl derivative with an imidazo[2,1-b]thiazole precursor.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the dihedral angles between the thiazole and imidazole rings, as well as the angles between these rings and attached benzene rings. For example, in the structure of 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide, the dihedral angle between the thiazole and imidazole rings is very small, indicating a planar structure . This information is crucial for understanding the molecular conformation of this compound, which would likely exhibit similar planarity.

Chemical Reactions Analysis

The reactivity of imidazo[2,1-b]thiazole derivatives can be inferred from their interactions with biological systems or other chemicals. For instance, 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles have been synthesized from methoxy derivatives and tested for their effects on human neutrophil functions, indicating that these compounds can interact with biological targets . This suggests that this compound may also undergo bioactive interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are often determined by spectroscopic methods such as IR, NMR, and LCMS, as seen in the characterization of various imidazo[2,1-b]thiadiazole derivatives . These compounds exhibit a range of biological activities, including anti-inflammatory and anticancer properties, which are partly attributed to their physical and chemical characteristics. The cytotoxic studies on leukemia cells, for example, reveal that certain derivatives have strong cytotoxicity, which could be related to their ability to induce apoptosis . These findings provide a foundation for predicting the properties of this compound, which may share similar characteristics and biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole and its derivatives are synthesized for various applications, primarily focusing on their potential in medicinal chemistry. The synthesis involves multiple steps, starting from key precursors such as thiohydentoin, leading to a series of compounds with defined structural properties. These compounds are characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structures. The comprehensive characterization facilitates their further evaluation in biological studies (Dangi, Hussain, & Talesara, 2011).

Antimicrobial and Antifungal Activities

Imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial and antifungal properties. These activities are assessed using the microbroth dilution technique, indicating their potential as chemotherapeutic agents. The evaluation of these compounds against various bacterial and fungal strains demonstrates their promising applications in combating microbial infections. Notably, some derivatives have shown potent activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Cytotoxic Effects in Cancer Cells

The cytotoxic effects of imidazo[2,1-b][1,3]thiazole derivatives on cancer and noncancer cell lines have been explored. These studies reveal that certain derivatives exert higher cytotoxic effects on cancer cells compared to noncancer cells, indicating their selectivity and potential as anticancer agents. The synthesis route involves cyclization processes, leading to compounds that undergo evaluation for their ability to inhibit cancer cell growth. This selectivity is crucial for developing therapeutic agents with minimized side effects on healthy cells (Meriç, Incesu, & Hatipoğlu, 2008).

Antitumor and Anti-inflammatory Properties

Research on imidazo[2,1-b][1,3]thiazole derivatives extends to their antitumor and anti-inflammatory applications. Some novel compounds synthesized from this scaffold have been tested for their efficacy against human cancer cell lines, showing potential as inhibitors of tumor growth. Additionally, these derivatives are investigated for their anti-inflammatory activities, with some showing promising results in inhibiting inflammation-related processes in vitro. These findings suggest the versatility of imidazo[2,1-b][1,3]thiazole derivatives in addressing both cancerous and inflammatory conditions, making them valuable candidates for further pharmaceutical development (Ding et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of coenzyme A

Biochemical Pathways

By inhibiting Pantothenate synthetase, this compound disrupts the pantothenate and CoA biosynthesis pathway . This leads to a decrease in the production of coenzyme A, which is essential for various metabolic processes, including the citric acid cycle and the synthesis and oxidation of fatty acids .

Result of Action

The inhibition of Pantothenate synthetase by this compound leads to a disruption in the biosynthesis of coenzyme A . This disruption can affect various metabolic processes in the cell, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent .

Zukünftige Richtungen

The future directions for research on 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole and similar compounds could include further exploration of their anticancer activities, as well as their potential for other biological activities. Given their wide range of biological properties, imidazothiazoles represent a promising area for the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-2-16-11-5-3-10(4-6-11)12-9-15-7-8-17-13(15)14-12/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSNFNKFCKHWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

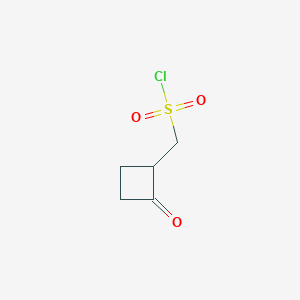

![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)

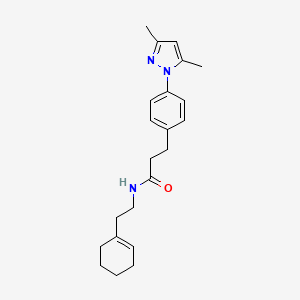

![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

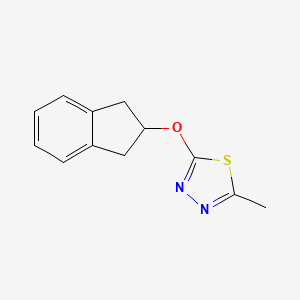

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)

![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)

![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)